

In-Depth Technical Guide: Trimethylammonium chloride-15N

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Compound of Interest

Compound Name: Trimethylammonium chloride-15N

CAS No.: 108451-51-0

Cat. No.: B15571459

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Trimethylammonium chloride-15N** and related isotopically labeled compounds. It covers their chemical properties, synthesis, and significant roles in biomedical research, particularly in the study of metabolic pathways and as internal standards for quantitative analysis.

Core Quantitative Data

The following table summarizes the key quantitative data for a commercially available, related compound, Tetramethylammonium-15N chloride.

| Property | Value | Reference |
|------------------|--|-----------|
| CAS Number | 287476-08-8 | [1] |
| Linear Formula | (CH ₃) ₄ ¹⁵ N ⁺ Cl ⁻ | [1] |
| Molecular Weight | 110.59 | [1] |
| Isotopic Purity | 98 atom % ¹⁵ N | [1] |
| Physical Form | Solid | [1] |
| Melting Point | >300 °C | [1] |
| SMILES String | [Cl-].C--INVALID-LINK--(C)C | [1] |
| InChI Key | OKIZCWYLBKLSU- LJJZSEGWSA-M | [1] |

Biological Significance and Signaling Pathways

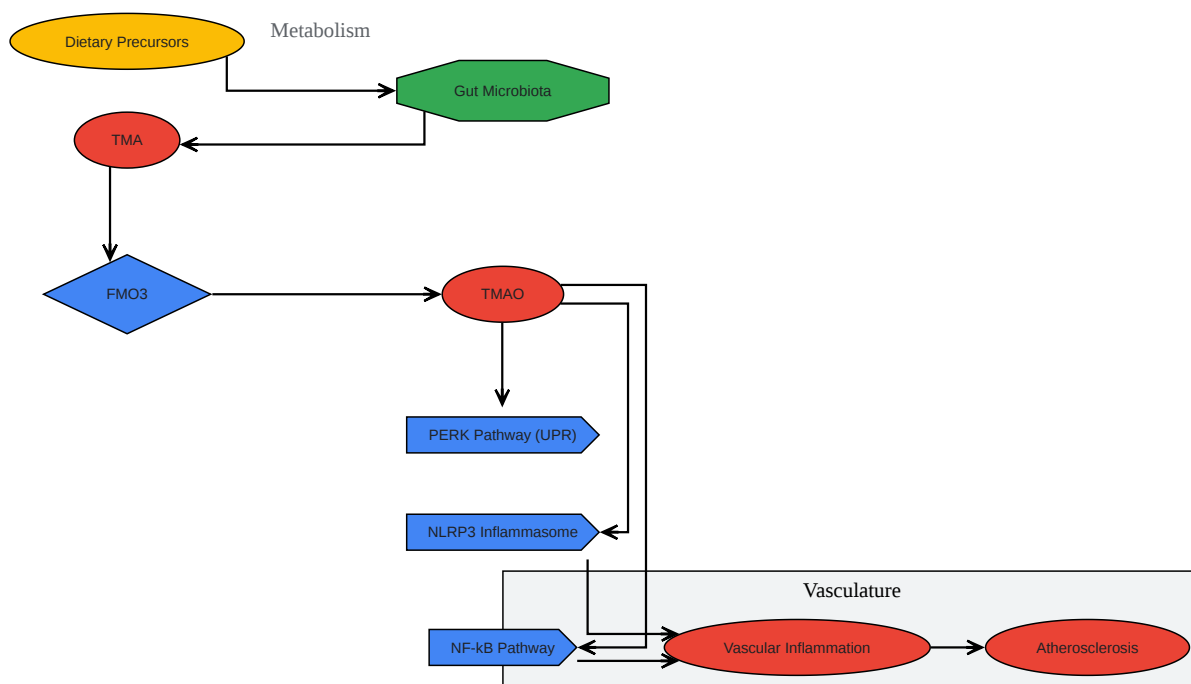
Trimethylammonium chloride and its derivatives are precursors to the biologically significant molecule trimethylamine (TMA). In the gut, microbial metabolism of dietary compounds like choline and L-carnitine produces TMA.[2] TMA is then absorbed and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs), primarily FMO3, to form trimethylamine N-oxide (TMAO).[3][4]

Elevated levels of TMAO have been linked to an increased risk of cardiovascular diseases (CVD), including atherosclerosis, heart failure, and hypertension.[2][5][6][7] The pathological effects of TMAO are mediated through the activation of several inflammatory signaling pathways.

Key Signaling Pathways Involving TMAO:

- **NF-κB Signaling Pathway:** TMAO can activate the nuclear factor-κB (NF-κB) pathway in vascular endothelial and smooth muscle cells. This leads to the upregulation of inflammatory genes and the expression of adhesion molecules, promoting vascular inflammation and the development of atherosclerosis.[4][8]

- **NLRP3 Inflammasome Pathway:** TMAO has been shown to activate the NOD-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, leading to the production of pro-inflammatory cytokines like IL-1 β and IL-18, which contribute to inflammatory responses in cardiovascular tissues.[6][8][9]
- **PERK Signaling Pathway (Unfolded Protein Response):** TMAO can act as a ligand for the protein kinase R-like endoplasmic reticulum kinase (PERK), a key component of the unfolded protein response (UPR).[3] Activation of the PERK pathway by TMAO can induce endoplasmic reticulum stress, contributing to metabolic dysfunction.[3][6]



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TMAO Metabolic and Signaling Pathway.

Experimental Protocols

Synthesis of Trimethylammonium chloride

A common laboratory synthesis of trimethylammonium hydrochloride involves the reaction of technical grade ammonium chloride with paraformaldehyde.

Materials:

- Ammonium chloride
- Paraformaldehyde
- 5-L round-bottomed flask
- Reflux condenser
- Oil bath
- Sodium hydroxide
- Hydrochloric acid

Procedure:

- Thoroughly mix 500 g (9.35 moles) of ammonium chloride and 1330 g (14.8 moles) of paraformaldehyde in a 5-L round-bottomed flask fitted with a long reflux condenser.[10]
- Gradually heat the mixture using an oil bath. Liquefaction and a vigorous evolution of carbon dioxide will begin between 85° and 105°C.[10]
- Remove the heat source if the reaction becomes too violent and allow it to proceed until the gas evolution subsides.[10]
- Reapply heat and raise the temperature to approximately 160°C until the evolution of carbon dioxide ceases (approximately 2.5 to 3.5 hours).[10]

- To isolate the trimethylamine hydrochloride, treat the reaction mixture with sodium hydroxide and distill the liberated free amine into hydrochloric acid.[10]
- The trimethylamine hydrochloride can then be crystallized from the acidic solution.[10]

For the synthesis of **Trimethylammonium chloride-15N**, ¹⁵N-labeled ammonium chloride would be used as the starting material.

Quantification of Trimethylamine N-Oxide (TMAO) in Biological Samples by Stable Isotope Dilution LC-MS/MS

This method provides a rapid, sensitive, and accurate quantification of TMAO in biological matrices.[11]

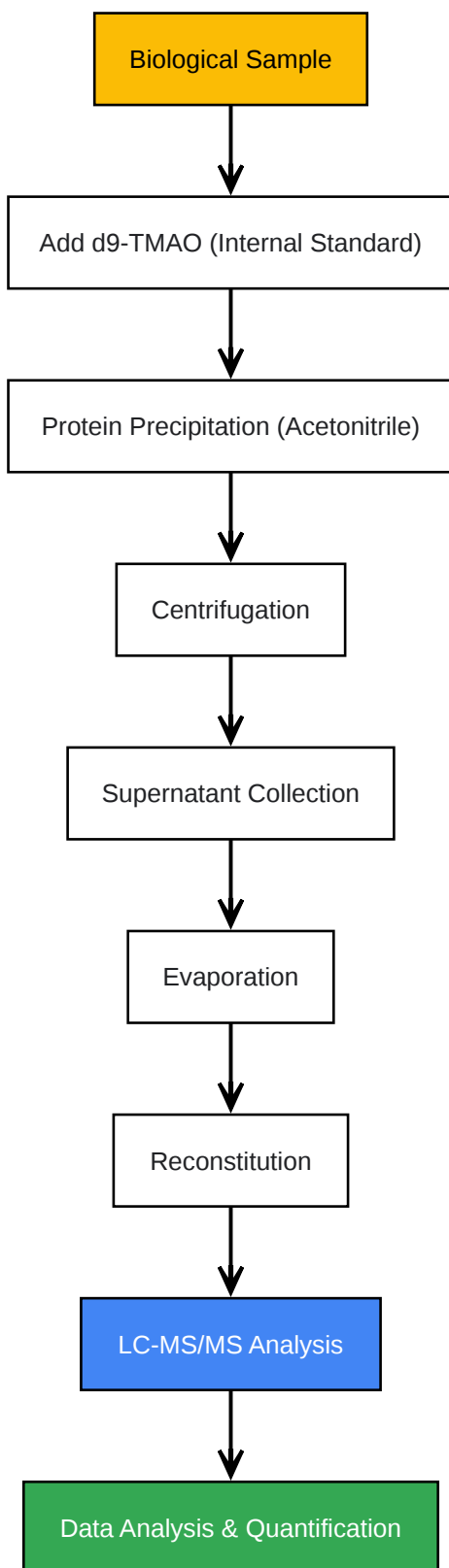
Materials:

- d9-TMAO (deuterated internal standard)
- Biological matrix (e.g., plasma, serum, urine)
- Acetonitrile
- Formic acid
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

- Sample Preparation:
 - To a 50 µL aliquot of the biological sample, add 10 µL of the d9-TMAO internal standard solution.
 - Precipitate proteins by adding 200 µL of acetonitrile.
 - Vortex the mixture and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Separate the analytes using a suitable C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
 - Detect and quantify TMAO and d9-TMAO using multiple reaction monitoring (MRM) mode. The precursor to product ion transitions are typically 76 → 58 for TMAO and 85 → 66 for d9-TMAO.[\[11\]](#)
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of TMAO to d9-TMAO against the concentration of TMAO standards.
 - Determine the concentration of TMAO in the biological samples by interpolating their peak area ratios from the calibration curve.



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Workflow for TMAO Quantification.

15N-Labeling of Proteins for NMR and Mass Spectrometry Studies

This protocol describes the general procedure for producing a ^{15}N -labeled protein in *E. coli* for structural and functional studies.

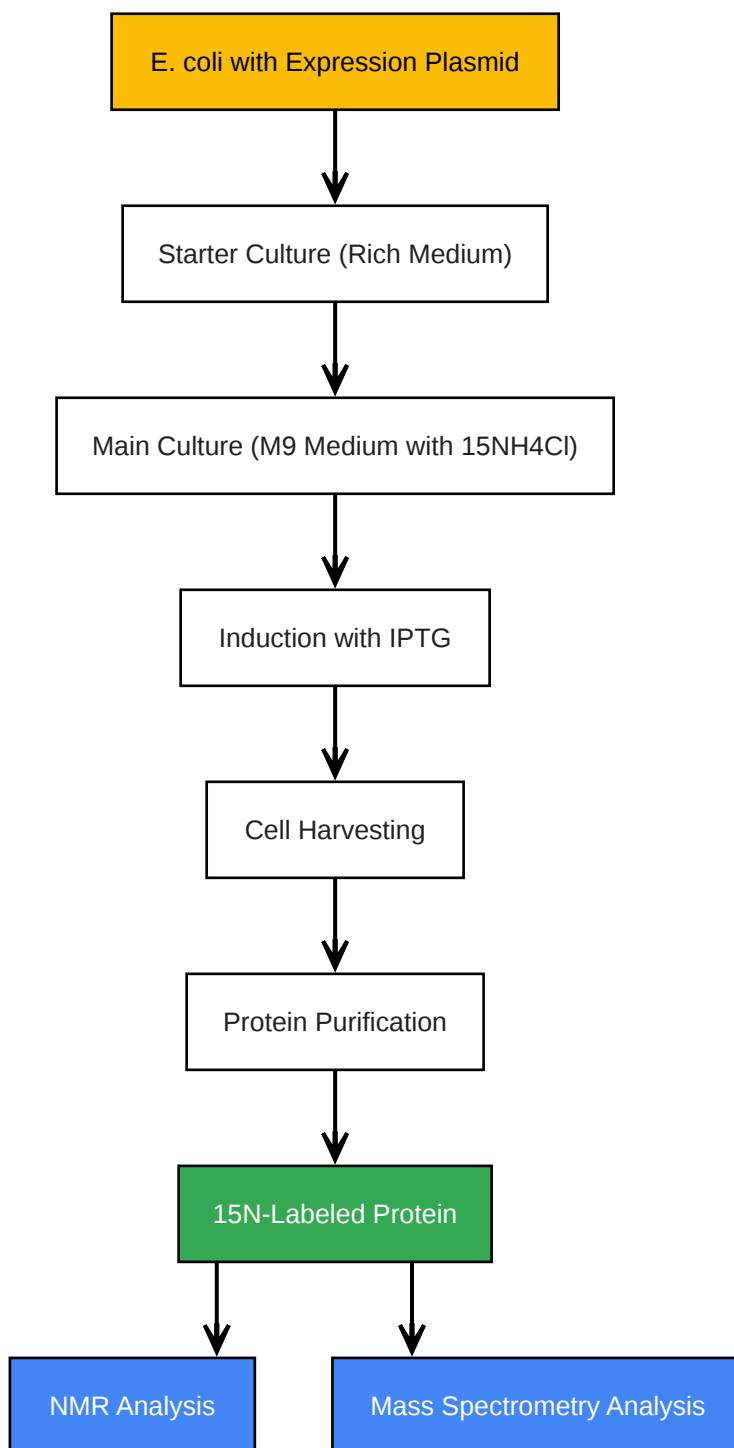
Materials:

- *E. coli* expression strain (e.g., BL21(DE3))
- Expression plasmid containing the gene of interest
- M9 minimal medium
- $^{15}\text{NH}_4\text{Cl}$ (as the sole nitrogen source)
- Glucose (as the carbon source)
- IPTG (isopropyl β -D-1-thiogalactopyranoside) for induction

Procedure:

- **Starter Culture:** Grow a starter culture of the *E. coli* expression strain overnight in a rich medium (e.g., LB broth).
- **Main Culture:** Inoculate a larger volume of M9 minimal medium containing $^{15}\text{NH}_4\text{Cl}$ as the sole nitrogen source with the starter culture.
- **Induction:** Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD_{600}) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[12]
- **Harvesting:** Continue to grow the culture for several hours at a reduced temperature (e.g., $18\text{-}30^\circ\text{C}$) to enhance protein folding. Harvest the cells by centrifugation.[12]
- **Protein Purification:** Lyse the cells and purify the ^{15}N -labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

- Analysis: The purified ^{15}N -labeled protein can then be analyzed by NMR spectroscopy to study its structure and dynamics, or by mass spectrometry for quantitative proteomics studies.[13]



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Workflow for ¹⁵N-Labeling of Proteins.**Need Custom Synthesis?**

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